

C646 Histone Acetyltransferase: An In-depth Technical Guide to its Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C646 is a widely utilized small-molecule inhibitor in cell biology and drug discovery, recognized for its potent and selective inhibition of the histone acetyltransferase (HAT) activity of the paralogous transcriptional co-activators, p300 and CREB-binding protein (CBP).[1][2][3][4] Identified through a structure-based virtual screening, C646 functions as a competitive inhibitor with respect to acetyl-CoA.[2][4] Its cell-permeable nature makes it a valuable chemical probe for elucidating the roles of p300/CBP in various cellular processes, including gene expression, cell cycle regulation, apoptosis, and signaling pathways.[5][6][7] This guide provides a comprehensive overview of the selectivity profile of C646, detailed experimental protocols for its characterization, and visualizations of its mechanistic action and affected signaling pathways.

Quantitative Selectivity Profile of C646

C646 demonstrates significant selectivity for p300/CBP over other histone acetyltransferases. However, at higher concentrations, off-target effects, notably on histone deacetylases (HDACs), have been observed. The following tables summarize the known inhibitory activities.

Table 1: Inhibitory Activity against Target and Off-Target Enzymes



Target Enzyme	Enzyme Class	Inhibition Metric	Value (µM)	Notes
p300	Histone Acetyltransferase	K_i_	0.4	Competitive inhibitor versus Acetyl-CoA.[1][2] [5][8]
p300	Histone Acetyltransferase	IC_50	1.6	In vitro half- maximal inhibitory concentration.[1]
СВР	Histone Acetyltransferase	IC_50_	2.6 (nM)	For CBP-BHC domain. Note: This value is for a different, more potent inhibitor A-485, but indicates CBP is a primary target alongside p300. C646 is widely cited as a p300/CBP inhibitor.[10]
PCAF (KAT2B)	Histone Acetyltransferase	-	> 8-fold less potent than p300	C646 is selective for p300 over PCAF.[4]
GCN5 (KAT2A)	Histone Acetyltransferase	-	> 8-fold less potent than p300	C646 is selective for p300 over GCN5.[4][11]
MOZ (KAT6A)	Histone Acetyltransferase	-	> 8-fold less potent than p300	C646 is selective for p300 over MOZ.[4][11]



Type I & II HDACs	Histone Deacetylase	IC_50	≥7	C646 shows inhibitory activity at higher concentrations, indicating a lack of selectivity at these doses.[11]
				mese doses.[11]

Table 2: Inhibitory Activity against p300 Mutants

p300 Mutant	IC_50_ (μM)
T1411A	3.4[1][9]
R1410A	2.5[1][9]
W1466F	5.0[1][9]
Y1467F	7.0[1][9]

Key Experimental Protocols In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This protocol outlines a method to determine the IC_50_ value of **C646** against a specific HAT, such as p300, using a fluorescence-based or radioactive assay format.

A. Materials and Reagents:

- Recombinant human p300 (catalytic domain)[11]
- Histone H3 or H4 peptide substrate (e.g., H4-15)[2][5]
- Acetyl-Coenzyme A (Acetyl-CoA)
- C646 inhibitor stock solution (in DMSO)
- HAT Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT, 0.1 mM PMSF.[11]



Detection Reagent:

- For fluorescence assay: A developer like CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin), which reacts with the free thiol on CoASH released during the reaction.
 [12][13]
- For radioactive assay: [3H]-labeled Acetyl-CoA.
- 96-well microplate (black, for fluorescence)
- Plate reader with appropriate excitation/emission filters (e.g., Ex: 360-390 nm, Em: 450-470 nm for CPM).[12]

B. Procedure:

- Prepare Reagents: Prepare serial dilutions of C646 in DMSO. The final DMSO concentration
 in the assay should be kept constant and low (<1-5%).[5]
- Reaction Setup: In a 96-well plate, add the following components in order:
 - · HAT Reaction Buffer.
 - C646 at various concentrations (or DMSO for control).
 - Histone peptide substrate (e.g., 5-100 μM).[5][11]
 - Recombinant p300 enzyme (e.g., 5-80 nM).[5][11]
- Initiate Reaction: Add Acetyl-CoA to initiate the acetyltransferase reaction.
- Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
- Stop Reaction: Terminate the reaction. This can be done by adding isopropanol or another quenching agent.[12][14]
- Detection:



- Fluorescence: Add the CPM developer solution, incubate for ~20 minutes to allow reaction with CoASH, and measure fluorescence.[12][13]
- Radioactivity: Spot the reaction mixture onto filter paper, wash to remove unincorporated
 [3H]Acetyl-CoA, and measure the remaining radioactivity using a scintillation counter.[14]
- Data Analysis: Subtract the background fluorescence/counts. Plot the percent inhibition against the logarithm of C646 concentration and fit the data to a dose-response curve to calculate the IC_50_ value.

Cellular Histone Acetylation Assay (Western Blot)

This protocol determines the ability of **C646** to inhibit histone acetylation in a cellular context.

A. Materials and Reagents:

- Cell line of interest (e.g., RAW264.7, A549).[2][11]
- Cell culture medium and supplements.
- C646 stock solution (in DMSO).
- · Lysis buffer for histone extraction.
- Primary antibodies: Anti-acetyl-Histone H3, Anti-acetyl-Histone H4, and Anti-total Histone H3
 (as a loading control).
- Secondary antibody (HRP-conjugated).
- SDS-PAGE gels and Western blot equipment.
- Chemiluminescence detection reagent.

B. Procedure:

 Cell Culture and Treatment: Seed cells in multi-well plates. The next day, treat the cells with various concentrations of C646 (e.g., 10-30 μM) or a vehicle control (DMSO) for a specified duration (e.g., 6-24 hours).[11][8]

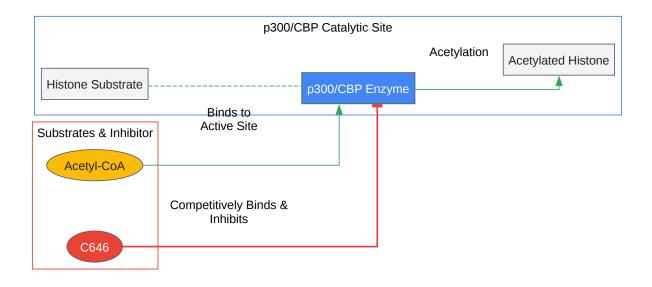


- Cell Lysis and Histone Extraction: Harvest the cells and perform histone extraction using an appropriate protocol (e.g., acid extraction).[11]
- Protein Quantification: Determine the protein concentration of the histone extracts using a suitable assay (e.g., BCA assay).
- SDS-PAGE and Western Blot:
 - Separate equal amounts of histone proteins on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with the primary antibody against the specific histone acetylation mark (e.g., acetyl-H3).
 - Wash and incubate with the HRP-conjugated secondary antibody.
- Detection and Analysis:
 - Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
 - Re-probe the membrane with an antibody for total histone H3 to ensure equal loading.
 - Quantify the band intensities to determine the relative decrease in histone acetylation upon C646 treatment. C646 treatment is expected to reduce histone H3 and H4 acetylation levels.[2][5]

Visualizations: Mechanisms and Pathways

The following diagrams illustrate the mechanism of **C646** and its impact on key signaling pathways.

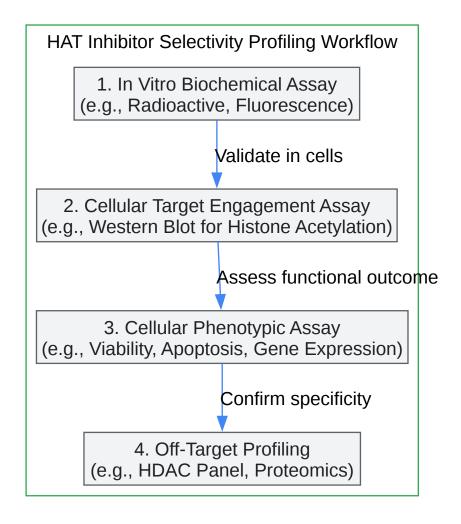




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Caption: Mechanism of C646 competitive inhibition against Acetyl-CoA.

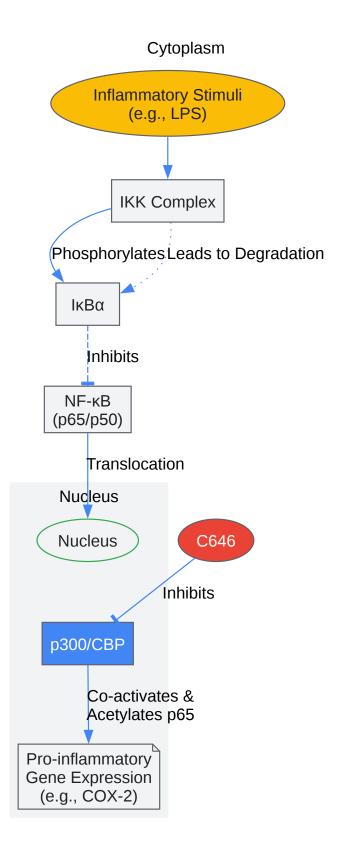




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Caption: A general experimental workflow for validating HAT inhibitors.[15]





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